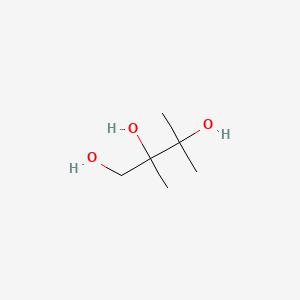
2,3-Dimethylbutane-1,2,3-triol
Cat. No. B8663326
Key on ui cas rn:
64446-72-6
M. Wt: 134.17 g/mol
InChI Key: GFTPTQVIOIDDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08722943B1
Procedure details


Trimethyl glycerol was prepared from glycerol through a ketal glecerol derivative, solketal (1,2-isopropylidene glycerol) as shown in FIG. 2. Solketal starting material was prepared by reacting 1 g glycerol with 2 ml acetone and 1 g Dowex 50W strong cation exchange resin (Dow Chemical Co., Midland, Mich.) at 60° C. for 1 hour. The resultant solketal (3 mmol) was reacted with 3 mmol methyl tosylate (as prepared in Example 1) in 3 mmol NaOH with mL water in a small scale vessel for 2 hours at 70° C., producing methyl solketal. Hydrolysis of the methyl solketal was effected by reaction with Dowex 50W strong cation exchange resin (½″) in 4 ml methanol for 2 hours at 70° C., producing 1-methyl glycerol. The 1-methyl glycerol produced from the hydrolysis was reacted with 2 molar equivalents of methyl tosylate in aqueous NaOH for 2 hours at 70° C., yielding 1,2,3-trimethoxy glycerol ether.

[Compound]
Name
ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




[Compound]
Name
50W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four





Name

Name

Identifiers


|
REACTION_CXSMILES
|
O[CH2:2][CH:3]([CH2:5][OH:6])[OH:4].[CH3:7][C:8]1([CH3:15])[O:12][CH:11]([CH2:13][OH:14])[CH2:10][O:9]1.S(C1C=CC(C)=CC=1)(OC)(=O)=O.[OH-:28].[Na+]>O.CC(C)=O>[CH3:2][C:3]([CH2:5][OH:6])([OH:4])[C:8]([CH3:15])([CH3:7])[OH:28].[CH3:7][C:8]1([CH3:15])[O:12][CH:11]([CH2:13][OH:14])[CH2:10][O:9]1 |f:3.4|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC(O)CO
|
Step Four
[Compound]
|
Name
|
50W
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
3 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OCC(O1)CO)C
|
|
Name
|
|
|
Quantity
|
3 mmol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OC)C1=CC=C(C)C=C1
|
|
Name
|
|
|
Quantity
|
3 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 60° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 1 hour
|
|
Duration
|
1 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(O)(C)C)(O)CO
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(OCC(O1)CO)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
